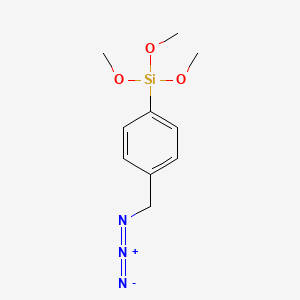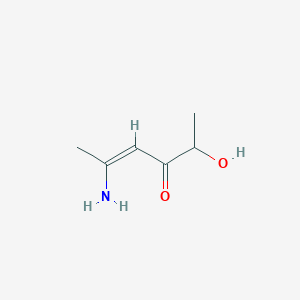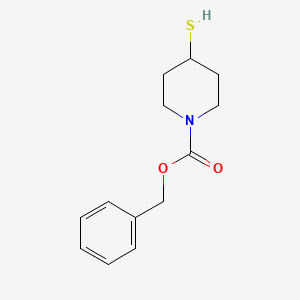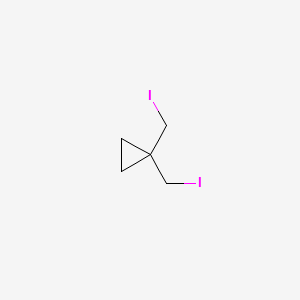
1,1-Bis(iodomethyl)cyclopropane
Overview
Description
1,1-Bis(iodomethyl)cyclopropane is a chemical compound with the CAS Number: 83321-23-7. It has a molecular weight of 321.93 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H8I2 . The InChI code for this compound is 1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . More specific physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Scientific Research Applications
Cyclopropanation Reactions
- Reactions involving bis-(halomethyl)-dimethylsilanes, including bis-(iodomethyl)-dimethylsilane, with metals such as zinc and magnesium, are studied for synthesizing cyclopropanes (Roberts & Dev, 1951).
- Radical [3 + 2] cycloaddition reaction using iodomethylcyclopropane derivatives as homoallyl radical precursors produces functionalized cyclopentane derivatives (Kitagawa et al., 2002).
- Catalytic, enantioselective cyclopropanation of allylic alcohols is influenced by zinc iodide, where bis(iodomethyl)zinc is used as the reagent (Denmark & O'Connor, 1997).
- Enantioselective cyclopropanation of a broad range of allylic alcohols is carried out using bis(iodomethyl)zinc (Denmark & O'Connor, 1997).
Synthesis of Cyclopropane Derivatives
- A study on the diastereoselective cyclopropanation reaction of allylic alcohols in the presence of chiral dioxaborolane ligand achieved high anti-selectivities (Charette et al., 1999).
- Radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor for synthesizing bicyclo[3.3.0]octane derivatives (Kitagawa et al., 2002).
- Conversion of allylic alcohols into enantiomerically enriched cyclopropanes using bis(iodomethyl)zinc, with applications extended to cyclopropanation of polyenes and homoallylic alcohols (Charette et al., 1998).
Other Applications
- Stability, reactivity, and structural studies of (halomethyl)zinc reagents, with bis(iodomethyl)zinc being a specific case, have been examined for their cyclopropanation reactivity (Denmark et al., 1992).
- Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate complex in the presence of bis(iodomethyl)zinc was studied for its scope and synthetic applications (Charette et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
1,1-Bis(iodomethyl)cyclopropane is a synthetic compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in the formation of complex organic structures.
Mode of Action
The compound acts as a carbene source . Carbenes are highly reactive species with a divalent carbon atom and two non-bonding electrons . The mode of action involves the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction is stereospecific, meaning it preserves the configuration of the alkene .
Biochemical Pathways
The interaction of this compound with alkenes affects the cyclopropane synthesis pathway . This pathway is significant in organic chemistry due to the highly strained nature of cyclopropane compounds, making them very reactive and interesting synthetic targets . Cyclopropanes are also present in numerous biological compounds .
Pharmacokinetics
ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its molecular weight (321.93 g/mol) and its structure. It’s important to note that the compound’s bioavailability would be affected by these properties, as well as by factors such as route of administration and the presence of other compounds.
Result of Action
The primary result of the action of this compound is the formation of substituted cyclopropane structures . These structures are valuable in both chemical synthesis and in the production of various pharmaceuticals due to their reactivity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability . Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and the outcomes of its interactions with alkenes.
properties
IUPAC Name |
1,1-bis(iodomethyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWACGRLOFYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CI)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660404 | |
| Record name | 1,1-Bis(iodomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83321-23-7 | |
| Record name | 1,1-Bis(iodomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



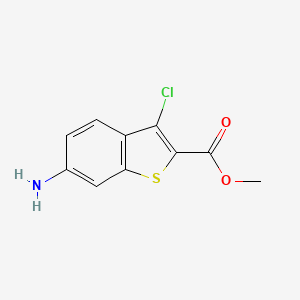
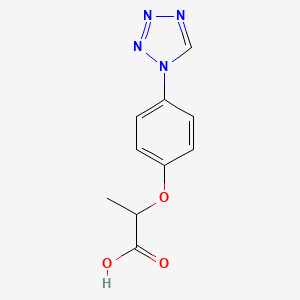
![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)
![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)

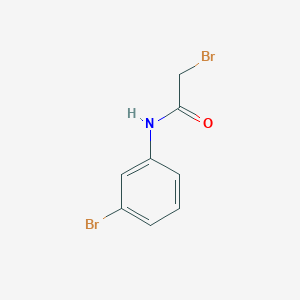


![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)
